4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a trifluoromethyl group, a benzylideneamino group, and a triazole ringThe trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, making this compound a valuable target for research and development .
Preparation Methods
The synthesis of 4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of a benzylideneamine derivative with a trifluoromethyl-substituted triazole precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
- 4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-ol
- 4-(benzylideneamino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5-sulfide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and potential applications .
Properties
IUPAC Name |
4-[(E)-benzylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4S/c11-10(12,13)8-15-16-9(18)17(8)14-6-7-4-2-1-3-5-7/h1-6H,(H,16,18)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWKMRHRPAJIG-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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